Benzyltrimethylammonium chloride

Catalog No.
S597041
CAS No.
56-93-9
M.F
C10H16ClN
M. Wt
185.69 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyltrimethylammonium chloride

CAS Number

56-93-9

Product Name

Benzyltrimethylammonium chloride

IUPAC Name

benzyl(trimethyl)azanium;chloride

Molecular Formula

C10H16ClN

Molecular Weight

185.69 g/mol

InChI

InChI=1S/C10H16N.ClH/c1-11(2,3)9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H/q+1;/p-1

InChI Key

KXHPPCXNWTUNSB-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CC1=CC=CC=C1.[Cl-]

Solubility

greater than or equal to 100 mg/mL at 65.3° F (NTP, 1992)
VERY SOL IN WATER, SOL IN HOT ACETONE
Readily sol in ethanol, butanol, and water; slightly sol in butyl phthalate and tributyl phosphate
>27.9 [ug/mL]

Synonyms

benzyltrimethylammonium, benzyltrimethylammonium acetate, benzyltrimethylammonium bromide, benzyltrimethylammonium butanoate, benzyltrimethylammonium carbonate (2:1), benzyltrimethylammonium chloride, benzyltrimethylammonium formate, benzyltrimethylammonium heptanoate, benzyltrimethylammonium hexafluorophosphate (1-), benzyltrimethylammonium hexanoate, benzyltrimethylammonium hydroxide, benzyltrimethylammonium iodide, benzyltrimethylammonium methoxide, benzyltrimethylammonium nonanoate, benzyltrimethylammonium octanoate, benzyltrimethylammonium pentanoate, benzyltrimethylammonium propanoate

Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1.[Cl-]
  • Phase transfer catalyst

    BTAC acts as a phase transfer catalyst, facilitating the transfer of reactants between immiscible phases (e.g., water and organic solvents). This property makes it valuable in various organic reactions, such as:

    • Synthesis of alkyl and aryl sulfonamides: BTAC efficiently catalyzes the reaction between thiols and disulfides to form sulfonamides in the presence of 1,3-dichloro-5,5-dimethylhydantoin (DCH) [].
    • Selective oxidation of benzyl alcohol: BTAC promotes the selective oxidation of benzyl alcohol to benzaldehyde using hydrogen peroxide as the oxidant [].
    • Esterification reactions: BTAC can also catalyze the esterification reaction between alcohols and carboxylic acids [].
  • Antimicrobial activity

    Studies have shown that BTAC possesses some degree of antimicrobial activity against certain bacteria and fungi []. However, further research is needed to fully understand its potential as an antimicrobial agent.

  • Other applications

    BTAC finds use in various other scientific research applications, including:

    • Corrosion inhibition: BTAC can act as a corrosion inhibitor for metals [].
    • Flocculation: BTAC can be used as a flocculant to aggregate suspended particles in water treatment processes [].

Benzyltrimethylammonium chloride is a quaternary ammonium compound with the molecular formula C10H16NClC_{10}H_{16}NCl and a molecular weight of 185.7 g/mol. It appears as a light yellow liquid with a mild almond odor and is highly soluble in water. This compound is characterized by its permanently charged quaternary ammonium cation, which distinguishes it from primary, secondary, and tertiary ammonium ions that can vary in charge based on pH levels .

The primary mechanism of action of BTAC is related to its interaction with cell membranes. BTAC's cationic head group can electrostatically attract to the negatively charged phosphate groups in the phospholipid bilayer of cell membranes []. This disrupts the membrane structure and permeability, leading to leakage of cellular contents and ultimately cell death [].

, primarily acting as a catalyst. It is known to react with oxidizing agents, leading to the formation of toxic byproducts such as nitrogen oxides and hydrochloric acid fumes during combustion . The compound is also incompatible with strong oxidizers and reducing agents, which can pose safety hazards during handling .

Benzyltrimethylammonium chloride can be synthesized through several methods:

  • Quaternization Reaction: Reacting benzylamine with trimethylchlorosilane or methyl iodide.
  • Phase Transfer Catalysis: Used in synthesizing alkyl and aryl sulfonamides from thiols and disulfides in the presence of this compound as a phase catalyst .
  • Direct Ammoniation: Involves the direct reaction of benzyl chloride with trimethylamine.

These methods highlight its versatility in organic synthesis.

Benzyltrimethylammonium chloride has diverse applications across various fields:

  • Catalyst: Used in organic synthesis as a phase transfer catalyst.
  • Antimicrobial Agent: Incorporated into disinfectants and antiseptics due to its antimicrobial properties.
  • Industrial Uses: Employed in the production of surfactants, emulsifiers, and other chemical intermediates.

Its unique properties make it valuable in both laboratory and industrial settings .

Benzyltrimethylammonium chloride shares similarities with other quaternary ammonium compounds but has unique characteristics that set it apart. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Cetyltrimethylammonium bromideC₁₈H₃₉NBrLonger alkyl chain; used in cosmetics
Benzalkonium chlorideC₁₈H₃₁ClNMixture of alkylbenzyldimethylammonium chlorides; versatile disinfectant
Dimethylbenzylammonium chlorideC₉H₁₂ClNShorter alkyl chain; used primarily as a surfactant

Benzyltrimethylammonium chloride is distinguished by its specific structure that allows for effective phase transfer catalysis while maintaining antimicrobial properties, making it particularly suitable for both laboratory synthesis and industrial applications.

Physical Description

Benzyltrimethylammonium chloride appears as light yellow liquid with a mild almond odor. May float or sink in water. (USCG, 1999)
Liquid

Color/Form

CRYSTALLIZED FROM ACETONE
Colorless crystals
Light yellow, liquid (@ 15 °C and 1 atm)

Boiling Point

greater than 275 °F at 760 mm Hg (decomposes) (NTP, 1992)
>135 °C (Some decomp)

Density

1.07 at 68 °F (USCG, 1999)
1.07 @ 20 °C/20 °C

LogP

-2.17 (LogP)
log Kow = -2.17

Odor

Mild almond odo

Melting Point

469 °F (NTP, 1992)
243 °C

UNII

VNK45Y7BA1

Related CAS

14800-24-9 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 223 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 223 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 218 of 223 companies with hazard statement code(s):;
H301 (88.07%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (11.47%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (66.97%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (24.31%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (24.31%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (70.18%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H341 (61.93%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H412 (61.01%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Surface-Active Agents

Mechanism of Action

IT DECR THE RESTING MEMBRANE POTENTIALS & BLOCKED ACTION POTENTIAL OF BOTH INNERVATED & DENERVATED MUSCLES. BTM MAY HAVE DUAL MECHANISM OF ACTION, A DEPOLARIZING TYPE & A BLOCKING ACTION WHICH IS DOSE DEPENDENT.
ACETYLCHOLINE-LIKE AGONIST ACTIVITY ON CAT SUPERIOR CERVICAL GANGLION IN VIVO & FROG RECTUS ABDOMINIS IN VITRO WAS STUDIED. BENZYLTRIMETHYLAMMONIUM WAS MORE ACTIVE THAN ACETYLCHOLINE AS GANGLION STIMULANT.
IT WAS TESTED FOR MUSCARINIC ACTIVITY RELATIVE TO ACETYLCHOLINE DURING NONDEPOLARIZING BLOCKAGE DUE TO NICOTINE 1.2 MG/MIN IV & WAS FOUND TO BE MORE ACTIVE THAN ACETYLCHOLINE. IT IS CAPABLE OF STIMULATING BOTH NICOTINIC & MUSCARINIC RECEPTORS.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

56-93-9

Wikipedia

Benzyltrimethylammonium chloride

Methods of Manufacturing

REACTION OF TRIMETHYLAMINE AND BENZYL CHLORIDE
Trimethylamine + benzyl chloride (quaternisation)

General Manufacturing Information

Computer and electronic product manufacturing
Paint and coating manufacturing
Petrochemical manufacturing
Textiles, apparel, and leather manufacturing
Benzenemethanaminium, N,N,N-trimethyl-, chloride (1:1): ACTIVE

Stability Shelf Life

STABLE UP TO 135 °C, ABOVE WHICH BENZYL CHLORIDE & TRIMETHYLAMINE ARE FORMED

Dates

Modify: 2023-08-15

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